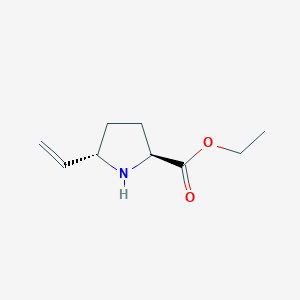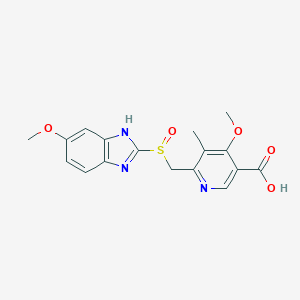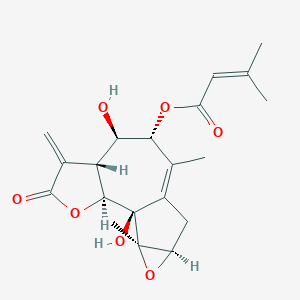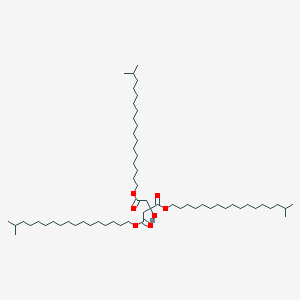
Triisostearyl citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triisostearyl citrate (TISC) is a citric acid ester that is widely used in the cosmetics industry as an emollient, emulsifier, and skin conditioning agent. It is a clear, colorless, and odorless liquid that is soluble in oils and alcohols but insoluble in water. TISC is derived from citric acid, which is a natural organic acid found in citrus fruits.
Mecanismo De Acción
Triisostearyl citrate works by forming a thin film on the surface of the skin, which helps to reduce water loss and improve the barrier function of the skin. It also helps to improve the absorption of active ingredients into the skin by enhancing their solubility and permeability.
Biochemical and Physiological Effects:
Triisostearyl citrate has been shown to have a number of beneficial effects on the skin, including moisturizing, smoothing, and softening. It also helps to reduce the appearance of fine lines and wrinkles by improving the elasticity of the skin. In addition, Triisostearyl citrate has been shown to have antioxidant and anti-inflammatory properties, which can help to protect the skin from damage caused by environmental stressors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Triisostearyl citrate in lab experiments is its ability to improve the solubility and permeability of active ingredients. This can help to increase the efficacy of experimental drugs and reduce the amount of drug required for testing. However, Triisostearyl citrate may also interfere with certain assays and tests, and its effects on cell viability and toxicity need to be carefully evaluated.
Direcciones Futuras
There are several potential future directions for research on Triisostearyl citrate, including its use in novel drug delivery systems, its potential as a food packaging material, and its potential as a skin protectant in sunscreens and other personal care products. Further studies are needed to investigate the safety and efficacy of Triisostearyl citrate in these applications, as well as its potential impact on the environment and human health.
Métodos De Síntesis
Triisostearyl citrate is synthesized by reacting citric acid with isostearyl alcohol and isostearic acid in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through distillation and filtration.
Aplicaciones Científicas De Investigación
Triisostearyl citrate has been extensively studied for its potential use in various applications, including drug delivery systems, food packaging, and personal care products. In drug delivery systems, Triisostearyl citrate is used as a solubilizer and emulsifier for poorly soluble drugs. In food packaging, Triisostearyl citrate is used as a plasticizer and barrier material to improve the shelf life of packaged foods. In personal care products, Triisostearyl citrate is used as an emollient and skin conditioning agent to improve the texture and appearance of skin.
Propiedades
Número CAS |
113431-54-2 |
|---|---|
Nombre del producto |
Triisostearyl citrate |
Fórmula molecular |
C60H116O7 |
Peso molecular |
949.6 g/mol |
Nombre IUPAC |
tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C60H116O7/c1-54(2)46-40-34-28-22-16-10-7-13-19-25-31-37-43-49-65-57(61)52-60(64,59(63)67-51-45-39-33-27-21-15-9-12-18-24-30-36-42-48-56(5)6)53-58(62)66-50-44-38-32-26-20-14-8-11-17-23-29-35-41-47-55(3)4/h54-56,64H,7-53H2,1-6H3 |
Clave InChI |
ICWQKCGSIHTZNI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCCCC(C)C)O |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Otros números CAS |
113431-54-2 |
Sinónimos |
TRIISOSTEARYL CITRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



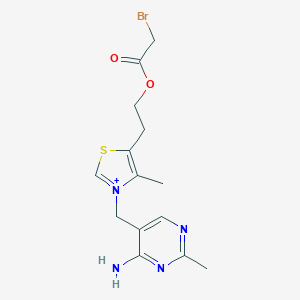

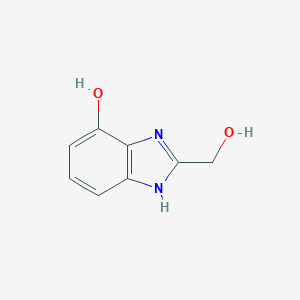
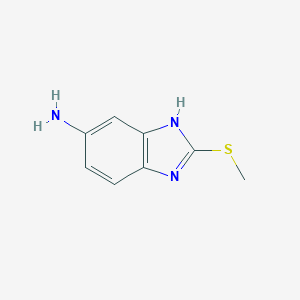
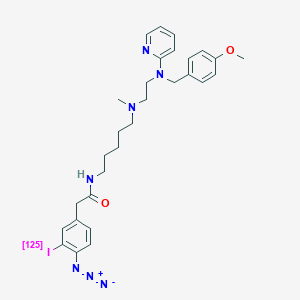
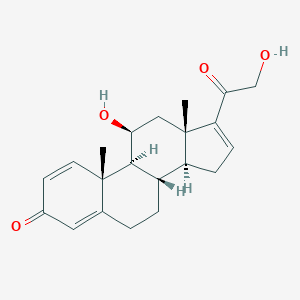


![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
